4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound within the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring.
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups on the compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a scaffold for developing kinase inhibitors, which interfere with the JAK-STAT signaling pathway.
Apoptosis Induction: Some derivatives of this compound have shown the ability to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl groups at positions 2, 6, and 7.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains additional functional groups that modify its chemical properties.
Uniqueness: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing targeted therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(10)11-6(2)12-9(7)13(5)3/h4H,1-3H3 |
InChI Key |
XPGIQHGCCMPVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2Cl)C |
Origin of Product |
United States |
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